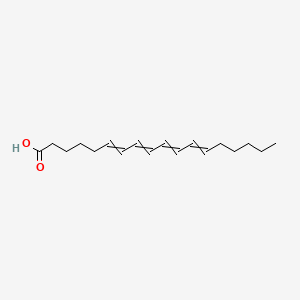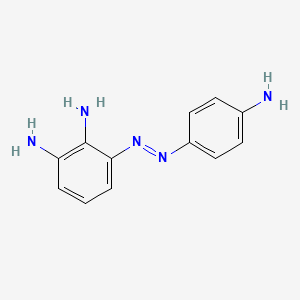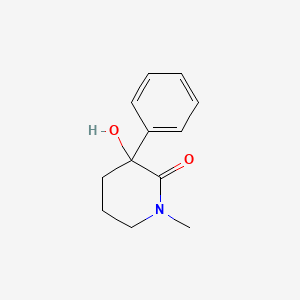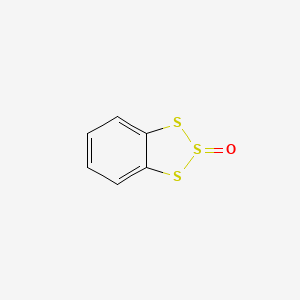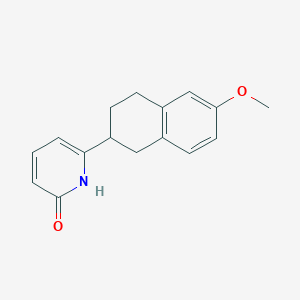
6-(1,2,3,4-Tetrahydro-6-methoxy-2-naphthyl)-2(1H)-pyridone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,2,3,4-Tetrahydro-6-methoxy-2-naphthyl)-2(1H)-pyridone is a member of tetralins.
Scientific Research Applications
Chemical Properties and Reactions
6-(1,2,3,4-Tetrahydro-6-methoxy-2-naphthyl)-2(1H)-pyridone is a compound that has been studied in the context of its chemical reactions and properties. For instance, the kinetics and mechanism of its electrophilic substitution have been explored, demonstrating its reactivity in various chemical processes (Katritzky, Tarhan, & Suna Tarhan, 1970). Additionally, its nucleophilic substitution reactions have been studied, leading to the synthesis of various heterocyclic compounds, indicating its versatility as a chemical reagent (Victory, Teixidó, & Borrell, 1992).
Photoreactivity
The photoreactivity of pyridones, including compounds structurally similar to this compound, has been extensively studied. These compounds are known for their ability to undergo photocycloadditions, which can be highly regio- and stereospecific. This property is significant in the field of photochemistry and can be exploited in various synthetic applications (Sieburth, Mcgee, Zhang, & Chen, 2000).
Molecular Structure Analysis
Studies have also focused on understanding the molecular structure of related pyridone compounds. For instance, X-ray single-crystal analysis and quantum chemical calculations have been used to characterize the structures of methoxy substituted pyridones. These studies contribute to a deeper understanding of the molecular properties and potential applications of these compounds in various scientific fields (Mirković et al., 2014).
Synthesis and Applications in Medicinal Chemistry
The synthesis and potential applications in medicinal chemistry of related 2-pyridone compounds have been explored. For example, specific pyridone derivatives have been synthesized and studied for their inhibitory activity against enzymes and potential use as pharmaceutical agents. This highlights the compound's relevance in drug discovery and development (Oliveras et al., 2021).
Properties
| 93008-89-0 | |
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C16H17NO2/c1-19-14-8-7-11-9-13(6-5-12(11)10-14)15-3-2-4-16(18)17-15/h2-4,7-8,10,13H,5-6,9H2,1H3,(H,17,18) |
InChI Key |
ZJPDJIYPZYRXEC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC(CC2)C3=CC=CC(=O)N3)C=C1 |
Canonical SMILES |
COC1=CC2=C(CC(CC2)C3=CC=CC(=O)N3)C=C1 |
| 93008-89-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Benzyl-3-[ethoxy(hydroxy)phosphoryl]propanoic acid](/img/structure/B1196886.png)


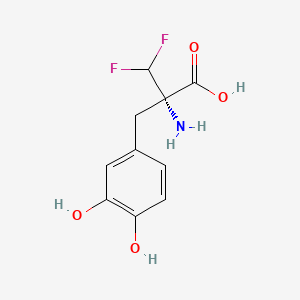
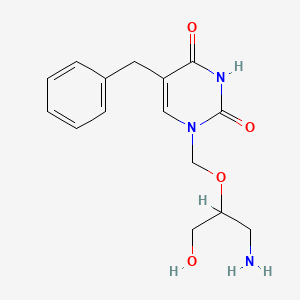
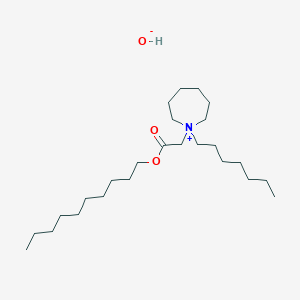
![1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B1196896.png)
